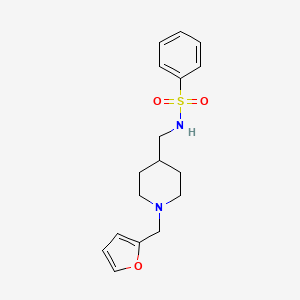

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of piperidine, which is a common structure in many pharmaceuticals . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through various intra- and intermolecular reactions . Furan derivatives can be produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .Molecular Structure Analysis

The compound likely contains a piperidine ring attached to a furan ring through a methylene bridge . The exact structure would need to be confirmed through spectroscopic analysis.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and furan rings. Piperidine is a secondary amine and can participate in reactions typical of amines . Furan is an aromatic heterocycle and can undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives typically have a high boiling point due to the presence of the nitrogen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on benzenesulfonamide derivatives, including those related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, primarily focuses on their synthesis and the exploration of their chemical properties. For instance, studies detail the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides using gold(I)-catalyzed cascade reactions, which enrich the chemistry of gold carbenoids with group migration insights (Tao Wang et al., 2014). Similarly, the creation of novel sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or cyanophenylmethylene-thiadiazol-yl moieties has been investigated for their inhibitory effects on carbonic anhydrases, showcasing their potential in medicinal chemistry (A. Alafeefy et al., 2015).

Biological and Pharmacological Applications

Beyond chemical synthesis, benzenesulfonamide derivatives have been studied for various biological and pharmacological applications. For example, some derivatives have shown potential as inhibitors of membrane-bound phospholipase A2, with implications for reducing the size of myocardial infarction in coronary occluded rats (H. Oinuma et al., 1991). Other studies have evaluated the antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles of sulfonamides incorporating triazine structural motifs, suggesting their utility in treating diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).

Antimicrobial and Anticancer Potential

Some newly synthesized N-substituted benzenesulfonamide derivatives have been screened for their in vitro antimicrobial activity, showing significant effects against various microbial strains. This underscores the potential of such compounds in developing new antimicrobial agents (N. Desai et al., 2016). Additionally, research into the synthesis and characterization of celecoxib derivatives, including sulfonamide compounds, has indicated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the broad applicability of these derivatives in medicinal chemistry (Ş. Küçükgüzel et al., 2013).

Wirkmechanismus

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s), altering their function and leading to changes within the cell .

Biochemical Pathways

It’s likely that the compound’s interaction with its target(s) could influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target(s) after administration .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c20-23(21,17-6-2-1-3-7-17)18-13-15-8-10-19(11-9-15)14-16-5-4-12-22-16/h1-7,12,15,18H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIJUIUFCMOIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)

![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)

![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884863.png)